(1S,2S)-(-)-Bis(methylphenylphosphino)benzene
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Overview
Description
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene: is a chiral diphosphine ligand used in coordination chemistry. It is known for its ability to form stable complexes with various metal ions, making it valuable in catalysis and other chemical applications.
Preparation Methods
The synthesis of (1S,2S)-(-)-Bis(methylphenylphosphino)benzene typically involves the reaction of methylphenylphosphine with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in catalysis for various industrial processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism by which (1S,2S)-(-)-Bis(methylphenylphosphino)benzene exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used.
Comparison with Similar Compounds
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene is unique due to its chiral nature and ability to form stable complexes with a wide range of metal ions. Similar compounds include:
®-(+)-Bis(methylphenylphosphino)benzene: The enantiomer of this compound.
Bis(diphenylphosphino)benzene: A related diphosphine ligand with different substituents on the phosphine groups.
Bis(methylphenylphosphino)ethane: A similar ligand with an ethane backbone instead of a benzene ring.
These compounds share some properties with this compound but differ in their specific applications and reactivity.
Properties
CAS No. |
72150-63-1 |
---|---|
Molecular Formula |
C20H20P2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C20H20P2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI Key |
FPIZGUWCFGIXQX-UHFFFAOYSA-N |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2P(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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